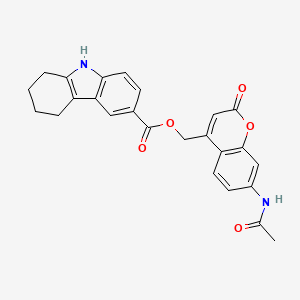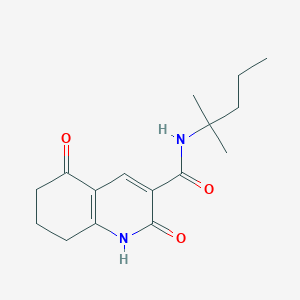![molecular formula C13H14F2N4O3 B7681298 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B7681298.png)
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol, also known as Compound 1, is a chemical compound that has been the subject of extensive scientific research due to its potential as a therapeutic agent. This compound is a member of the imidazole-based family of compounds, which have been shown to have a wide range of biological activities, including antifungal, antiviral, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a key role in cell signaling and regulation.
Biochemical and Physiological Effects:
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells and inhibit fungal growth, this compound has also been shown to have anti-inflammatory properties. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can inhibit the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its high potency and specificity. This compound has been shown to have a high degree of selectivity for certain enzymes and signaling pathways, making it a useful tool for studying these processes in vitro.
One limitation of using 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some normal cells, which could limit its potential as a therapeutic agent.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. One area of interest is the development of new cancer treatments based on this compound. Further studies are needed to determine the optimal dosing and administration of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 for the treatment of various types of cancer.
Another area of interest is the development of new antifungal agents based on 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies are needed to determine the efficacy of this compound against other fungal species and to optimize its dosing and administration for the treatment of fungal infections.
In addition, further research is needed to fully understand the mechanism of action of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 and to identify other potential therapeutic targets for this compound. Overall, 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 represents a promising area of research for the development of new therapeutic agents for a variety of diseases.
Métodos De Síntesis
The synthesis of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 involves the reaction of 2,3-dimethyl-5-nitroimidazole with 3,4-difluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with ethylene glycol to yield the final product. This method has been optimized to produce high yields of pure 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 has been the subject of numerous scientific studies due to its potential as a therapeutic agent. One area of research has focused on its ability to inhibit the growth of cancer cells. Studies have shown that 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1 can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer treatments.
Another area of research has focused on the antifungal properties of 1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol 1. Studies have shown that this compound can inhibit the growth of several fungal species, including Candida albicans, which is a common cause of fungal infections in humans.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2N4O3/c1-7-17-13(19(21)22)12(18(7)2)16-6-11(20)8-3-4-9(14)10(15)5-8/h3-5,11,16,20H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNXDSPRMDGDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)NCC(C2=CC(=C(C=C2)F)F)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Difluorophenyl)-2-[(2,3-dimethyl-5-nitroimidazol-4-yl)amino]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-fluoro-2-methylphenyl)-2-[methyl(thiophen-2-ylsulfonyl)amino]acetamide](/img/structure/B7681224.png)
![3-[2-[2,5-Dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-2-oxoethyl]-1-methyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7681243.png)
![N-(3-chlorophenyl)-3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanamide](/img/structure/B7681248.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(1,3,5-trimethylpyrazol-4-yl)ethane-1,2-dione](/img/structure/B7681251.png)
![4-[[(4-acetylphenyl)sulfonylamino]methyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7681252.png)
![N-[4-(2,5-diethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazine-2-carboxamide](/img/structure/B7681254.png)
![1-[4-(5-Morpholin-4-ylsulfonylpyridin-2-yl)piperazin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone](/img/structure/B7681264.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[4-(2,3-dihydroindol-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]acetamide](/img/structure/B7681270.png)

![[2-[(2,4-Dimethylphenyl)carbamoylamino]-2-oxoethyl] 2-methoxy-5-sulfamoylbenzoate](/img/structure/B7681285.png)
![N-[1-(1H-indazole-3-carbonyl)piperidin-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7681301.png)
![2-[(5-cyanopyridin-2-yl)-methylamino]-N-(2-methylpentan-2-yl)acetamide](/img/structure/B7681302.png)

![[2-oxo-2-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)anilino]ethyl] 3-(1H-indol-3-yl)propanoate](/img/structure/B7681321.png)